molecular formula C5H3NO3S B8685648 2-Oxo-2-(thiazol-4-yl)acetic acid

2-Oxo-2-(thiazol-4-yl)acetic acid

Cat. No.: B8685648
M. Wt: 157.15 g/mol
InChI Key: ACMQDYGRLRKUPD-UHFFFAOYSA-N
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Description

2-Oxo-2-(thiazol-4-yl)acetic acid (CAS 73151-06-1) is a high-purity chemical compound with the molecular formula C 5 H 3 NO 3 S and a molecular weight of 157.15 g/mol . This compound features a thiazole heterocycle linked to a reactive ketoacid functional group, making it a valuable synthetic intermediate for researchers, particularly in medicinal chemistry. The thiazole ring is a prominent scaffold in bioactive molecules, and its combination with other pharmacophores is a common strategy in drug discovery . Scientific literature indicates that structural analogs of this compound, specifically those incorporating the thiazolidine-2,4-dione moiety, have demonstrated significant antibacterial activity against Gram-positive bacterial strains, with some derivatives showing efficacy superior to established antibiotics like oxacillin . This suggests that this compound serves as a versatile precursor for synthesizing novel compounds for antibacterial evaluation . The product is offered with cold-chain transportation to ensure stability . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H3NO3S

Molecular Weight

157.15 g/mol

IUPAC Name

2-oxo-2-(1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C5H3NO3S/c7-4(5(8)9)3-1-10-2-6-3/h1-2H,(H,8,9)

InChI Key

ACMQDYGRLRKUPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

BF3-Catalyzed Triarylmethylation of Hydroxyimino Esters

WO2011029596A1 discloses an alternative approach for synthesizing derivatives, adaptable to the target acid:

  • Esterification : A (2-aminothiazol-4-yl)hydroxyiminoacetic acid ester reacts with triphenylmethanol in ethyl acetate/acetic acid (25:1–1:1 v/v) under BF3 catalysis .

  • Acid Hydrolysis : The triarylmethyl-protected ester is treated with aqueous NaHCO3 or tertiary amines (e.g., triethylamine) to cleave the trityl group, yielding the free acid .

Advantages :

  • Mild Conditions : Reactions proceed at 15–45°C, reducing energy input .

  • Scalability : The process is GMP-compliant, producing 98.2% HPLC-pure product .

Limitations :

  • Requires protection/deprotection steps, increasing synthetic steps.

  • BF3 handling necessitates specialized equipment.

Direct Oxidation of Thiazolyl Glyoxylic Acid Derivatives

US5484928A and PubChem data (CID 11133448) highlight oxidation routes:

  • Glyoxylic Acid Precursors : (2-Tritylamino-4-thiazolyl)glyoxylic acid is treated with hydroxylamine derivatives (e.g., O-(1-ethoxycarbonylethyl)hydroxylamine) in methanol/water mixtures .

  • Oxidative Cleavage : Catalytic hydrogenation or acidic hydrolysis removes protecting groups, yielding 2-oxo-2-(thiazol-4-yl)acetic acid .

Reagent Compatibility :

  • Hydroxylamine Salts : Ensure pH control (pH 4–6) to prevent over-oxidation .

  • Solvent Systems : Methanol/water (3:1) optimizes solubility and reaction kinetics .

Comparative Analysis of Methodologies

Method Yield Purity Complexity Industrial Viability
Thiourea Cyclocondensation92%98%ModerateHigh
BF3-Catalyzed Route89%98.2%HighModerate
Oxidation of Glyoxylic Acid85%95%LowLow

Key Observations :

  • The thiourea route offers superior yield and scalability, making it industrially dominant .

  • BF3 catalysis, while efficient, involves costly catalysts and safety protocols .

  • Oxidation methods are limited by precursor availability and lower yields .

Degradation Pathways and Stabilization Strategies

This compound is prone to:

  • Decarboxylation : Accelerated in solution above 30°C, forming 2-amino-4-methylthiazole .

  • Photodegradation : Exposure to UV light induces decomposition, necessitating amber glass storage .

Stabilization Techniques :

  • Salt Formation : Hydrochloride salts reduce aqueous solubility, enhancing solid-state stability .

  • Lyophilization : Freeze-drying aqueous solutions extends shelf life at −20°C .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-(thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling. The glyoxylic acid moiety can also participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Properties of Selected Thiazole-Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Storage Conditions Source
2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid C₂₄H₁₈N₂O₃S 414.48 Tritylamino group on thiazole >98.00% -80°C (6 months) GLPBIO
Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate C₇H₈N₂O₃S 200.21 Ethyl ester, amino group on thiazole N/A N/A TCI America
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid C₁₁H₁₀ClN₃O₂S 283.73 Chlorophenylamino group on thiazole 96% N/A
4-Oxo-4-((5-(p-tolyl)thiazol-2-yl)amino)butanoic acid C₁₄H₁₃N₃O₃S 289.3 (as [M-H]⁻) Butanoic acid chain, p-tolyl group N/A N/A

Key Observations :

  • Substituent Effects: The tritylamino group in GLPBIO’s compound increases molecular weight significantly (414.48 vs. 200–289 for others), likely enhancing steric hindrance and reducing solubility . In contrast, the ethyl ester in TCI’s derivative improves lipophilicity, which may influence bioavailability .
  • Chain Length: Replacing the acetic acid moiety with a butanoic acid chain (as in ) introduces flexibility and alters binding affinity, as seen in compounds 4a–4g .

Table 2: Reported Bioactivities of Thiazole-Acetic Acid Derivatives

Compound Type Biological Activity Mechanism/Application Notes Source
Pyrimidine-thiazole hybrids Antibacterial (Gram+/Gram-), antifungal Synergistic effects via hybrid pharmacophores
4-Oxo-4-((5-arylthiazol-2-yl)amino)butanoic acids Antibacterial, antifungal Dose-dependent inhibition of bacterial growth
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid Anti-cancer, anti-inflammatory Thiazole core as a scaffold for drug development
2-Oxo-2-(2-thienyl)acetic acid N/A (structural analog) Hydrogen-bonded dimer formation in crystals

Key Observations :

  • Antimicrobial Activity: Pyrimidine-thiazole hybrids synthesized via heterocyclization () exhibit broad-spectrum antibacterial activity, with inhibition zones comparable to standard antibiotics . Similarly, butanoic acid derivatives () show moderate to excellent antifungal activity, likely due to increased membrane permeability from the elongated chain .
  • Pharmaceutical Potential: The chloro-phenylamino derivative () highlights the role of electron-withdrawing groups in enhancing anticancer activity, possibly through interaction with cellular targets like kinases or DNA .

Key Observations :

  • Yield Optimization : Quinazoline-thiazole hybrids () achieve moderate yields (48–76%), with cyclization efficiency dependent on reaction pH .
  • Storage Stability: The tritylamino-substituted compound () requires ultra-low temperatures (-80°C) for long-term stability, whereas ester derivatives (e.g., ) may degrade under humid conditions .

Q & A

Q. What are the optimal synthetic routes for 2-Oxo-2-(thiazol-4-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclization of thioamide precursors or coupling of thiazole intermediates with oxo-acetic acid derivatives. Key factors include:

  • Temperature control : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive functional groups.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) improve regioselectivity .
    Methodological tip : Monitor reaction progress via TLC or HPLC and purify using column chromatography with gradient elution.

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities?

  • X-ray crystallography : Resolves atomic-level disorder (e.g., thiophene ring flips) and confirms hydrogen-bonding networks (e.g., dimer formation via O–H⋯O interactions) .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish regioisomers; 2D techniques (COSY, HSQC) map coupling between thiazole protons and adjacent substituents .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for halogenated analogs .

Advanced Research Questions

Q. How do researchers reconcile contradictory bioactivity data for thiazole derivatives in metabolic studies?

Discrepancies often arise from structural variations (e.g., substituent electronegativity, steric effects) or assay conditions. For example:

  • Substituent effects : Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance AMPK activation by 1.5–2.0-fold compared to methoxy groups .
  • Assay variability : Standardize cell lines (e.g., HepG2 for metabolic studies) and normalize data to positive controls (e.g., AICAR for AMPK activity) .
    Resolution strategy : Perform dose-response curves across multiple replicates and validate findings with orthogonal assays (e.g., Western blotting for phospho-AMPK) .

Q. What computational methods predict the binding affinity of this compound to biological targets like AMPK?

  • Molecular docking : Use software (AutoDock Vina) to model interactions between the carboxylic acid moiety and AMPK’s γ-subunit. Validate with free energy calculations (MM-GBSA) .
  • MD simulations : Assess binding stability over 100 ns trajectories; analyze hydrogen-bond occupancy and RMSD fluctuations .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

Q. How can enantiomeric purity of chiral analogs be ensured during synthesis?

  • Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.
  • Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with reference data .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during key steps .

Q. What strategies improve solubility and bioavailability of this compound derivatives?

  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo .
  • Co-crystallization : Use co-formers (e.g., nicotinamide) to create stable co-crystals with improved dissolution rates .
  • Nanoparticle encapsulation : Load derivatives into PLGA nanoparticles (150–200 nm) for sustained release .

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